N-Methylcalycotomine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanol |
InChI |
InChI=1S/C13H19NO3/c1-14-5-4-9-6-12(16-2)13(17-3)7-10(9)11(14)8-15/h6-7,11,15H,4-5,8H2,1-3H3 |
InChI Key |
MPQNKXAKACYHDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CO)OC)OC |
Synonyms |
N-methylcalycotomine |
Origin of Product |
United States |
Natural Occurrence and Biogenetic Pathways of N Methylcalycotomine
Isolation Sources and Distribution in Botanical Species
N-Methylcalycotomine has been identified in a limited number of plant species, primarily within the Fabaceae (legume) family. Its presence is particularly noted in genera belonging to the tribe Genisteae. Research has documented the isolation of this compound from various parts of these plants, including leaves, stems, and seeds.
Key botanical sources that have been reported to contain this compound include:
Calycotome villosa : This species is a primary and eponymous source of the related alkaloid, calycotomine (B1631125), and this compound is also found to co-occur.
Cytisus scoparius (Scotch Broom) : A well-known species of the Genisteae tribe, Cytisus scoparius has been shown to produce a range of alkaloids, including this compound.
Genista species : Various species within the Genista genus have been reported to contain simple tetrahydroisoquinoline alkaloids, with this compound being among them.
The distribution of this compound appears to be taxonomically restricted, suggesting a specialized role and a specific evolutionary origin of its biosynthetic pathway within this lineage of the Fabaceae family.
| Botanical Species | Family | Plant Part(s) |
| Calycotome villosa | Fabaceae | Aerial parts |
| Cytisus scoparius | Fabaceae | Stems, Flowers |
| Genista spp. | Fabaceae | Various |
Postulated Biosynthetic Routes and Intermediate Precursors
The biosynthesis of this compound is believed to follow the general pathway established for simple tetrahydroisoquinoline alkaloids, which originates from the aromatic amino acid tyrosine. egpat.com This pathway involves a key condensation reaction and subsequent modifications.
The proposed biosynthetic route commences with the decarboxylation of tyrosine to produce tyramine (B21549). Concurrently, a second precursor is generated, likely through the metabolism of tyrosine or phenylalanine, to provide a two-carbon aldehyde unit. The central step in the formation of the tetrahydroisoquinoline core is a Pictet-Spengler reaction, where tyramine condenses with the aldehyde. This reaction, facilitated by a norcoclaurine synthase (NCS)-like enzyme, forms the foundational bicyclic structure of the alkaloid.
For this compound, the immediate precursor is postulated to be calycotomine . Calycotomine itself is formed from the condensation of tyramine and a C2 unit derived from pyruvate (B1213749) or a related metabolite.
Precursor Incorporation Studies in Biological Systems
While specific precursor incorporation studies exclusively targeting this compound are limited in the available literature, extensive research on the biosynthesis of related tetrahydroisoquinoline alkaloids provides a strong inferential basis for its biogenesis. Studies on similar alkaloids in other plant species have demonstrated the incorporation of radiolabeled tyrosine and tyramine into the tetrahydroisoquinoline skeleton. These experiments confirm that tyrosine serves as the primary building block for this class of compounds. It is widely accepted that the same precursors are utilized in the biosynthesis of calycotomine and, by extension, this compound.
Enzymatic Transformations and Identification of Key Biocatalysts (e.g., N-methyltransferases)
The final step in the biosynthesis of this compound is the N-methylation of its immediate precursor, calycotomine. This reaction is catalyzed by a specific class of enzymes known as N-methyltransferases (NMTs) . nih.govresearchgate.net These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to transfer a methyl group to the secondary amine of the tetrahydroisoquinoline ring system of calycotomine.
While the specific N-methyltransferase responsible for the formation of this compound has not been isolated and characterized from its source plants, the existence of such an enzyme is strongly implied by the presence of the compound. N-methyltransferases are a well-characterized family of enzymes involved in the biosynthesis of a vast array of alkaloids, including many benzylisoquinoline and simple tetrahydroisoquinoline alkaloids. nih.govresearchgate.net The substrate specificity of these enzymes often dictates the final alkaloid profile of a plant species.
Chemo-taxonomic Significance and Ecological Role within Source Organisms
The presence of this compound, along with other simple tetrahydroisoquinoline and quinolizidine (B1214090) alkaloids, serves as a chemotaxonomic marker for the tribe Genisteae within the Fabaceae family. researchgate.netwikipedia.org The distribution of these alkaloids is often consistent with phylogenetic relationships, aiding in the classification and differentiation of genera and species within this taxonomically complex group. The alkaloid profile can provide valuable chemical data to support morphological and molecular systematic studies.
The ecological role of this compound, like many other plant-derived alkaloids, is likely associated with chemical defense. Alkaloids are known to exhibit a wide range of biological activities, and their presence can deter herbivores and pathogens. The bitter taste and potential toxicity of these compounds can act as a feeding deterrent to insects and larger animals. Furthermore, some alkaloids have been shown to possess antimicrobial or allelopathic properties, which could provide a competitive advantage to the plant in its natural environment. The specific ecological functions of this compound, however, require further targeted investigation.
Synthetic Approaches to N Methylcalycotomine and Its Analogs
Retrosynthetic Analysis of the N-Methylcalycotomine Core Scaffold
A common retrosynthetic strategy for this compound involves disconnecting the tetrahydroisoquinoline ring system. A key approach, as illustrated in Scheme 1 of relevant literature, breaks down this compound (2) into precursors derived from a Petasis reaction followed by a Pomeranz-Fritsch-Bobbitt cyclization clockss.org. This analysis identifies 3,4-dimethoxyphenylboronic acid, glycolaldehyde (B1209225) dimer, and N-methylaminoacetaldehyde dimethyl acetal (B89532) as crucial starting materials for constructing the target molecule via this combined methodology clockss.org.
Total Synthesis Methodologies
The synthesis of this compound has been achieved through various established organic transformations, often leveraging multicomponent reactions and cyclization strategies.
Petasis Reaction-Based Approaches and their Application in Tetrahydroisoquinoline Synthesis
The Petasis reaction, also known as the Petasis borono–Mannich reaction, is a powerful multicomponent reaction (MCR) that couples a carbonyl derivative, an amine, and a vinyl- or aryl-boronic acid to form substituted amines clockss.orgacs.orgnih.govmdpi.comwikipedia.org. This reaction is highly valued for its broad substrate scope, tolerance of diverse functional groups, mild reaction conditions, and ability to generate chiral derivatives, including α-amino acids mdpi.comwikipedia.org.
In the synthesis of this compound, the Petasis reaction serves to create key intermediates. Specifically, the reaction between 3,4-dimethoxyphenylboronic acid, glycolaldehyde dimer, and N-methylaminoacetaldehyde dimethyl acetal yields the Petasis product, which is then cyclized clockss.org. This initial step has been reported to proceed with high yields, for instance, yielding the hydroxy acetal (8) in 92% clockss.org. The versatility of the Petasis reaction allows for the incorporation of various boronic acids and amines, facilitating the synthesis of diverse tetrahydroisoquinoline analogs acs.orgnih.govmdpi.comwikipedia.org.
Pomeranz-Fritsch-Bobbitt Cyclization Sequences
The Pomeranz-Fritsch-Bobbitt cyclization is a well-established method for constructing the tetrahydroisoquinoline ring system clockss.orgacs.orgresearchgate.netresearchgate.netnih.govorcid.orgmdpi.com. This reaction typically follows the formation of an intermediate, often generated via the Petasis reaction, and is crucial for closing the heterocyclic ring.
In the synthesis of this compound, the Petasis reaction product is subjected to Pomeranz-Fritsch-Bobbitt cyclization conditions to yield the final tetrahydroisoquinoline structure clockss.orgmdpi.com. For example, specific conditions involving a 12N HCl/THF (1:1) mixture followed by hydrogenation have been employed to achieve the cyclization and subsequent formation of this compound hydrochloride clockss.org. This sequence has proven effective for generating the core scaffold of various tetrahydroisoquinoline alkaloids acs.orgresearchgate.netmdpi.com.
Table 1: Synthesis of this compound via Petasis-Pomeranz-Fritsch-Bobbitt Sequence
| Step | Reaction Type | Key Reagents/Starting Materials | Intermediate/Product | Yield (%) | Notes |
| 1 | Petasis Reaction | 3,4-Dimethoxyphenylboronic acid, Glycolaldehyde dimer, N-methylaminoacetaldehyde dimethyl acetal | Petasis Product (8) | 92 | Formation of key intermediate |
| 2 | O-Benzylation | KH(P), BnBr, THF | O-Benzyl derivative (14) | 81 | Protection of hydroxyl group |
| 3 | Cyclization/Hydrogenolysis | 12N HCl/THF (1:1), H₂, Pd(C) | This compound hydrochloride (2•HCl) | ~61 (overall) | Formation of the tetrahydroisoquinoline core |
Pictet-Spengler Condensation Reactions in Tetrahydroisoquinoline Construction
The Pictet-Spengler reaction is another fundamental method for synthesizing tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions tandfonline.comdepaul.edu. This reaction is particularly valuable for creating chiral tetrahydroisoquinolines, and its application has been reported in the synthesis of optically active this compound clockss.orgtandfonline.comcdnsciencepub.comresearchgate.net.
Research indicates that certain syntheses of enantiomerically pure this compound have specifically relied on diastereoselective Pictet-Spengler cyclizations clockss.org. For instance, one study utilized the Pictet-Spengler reaction of a chiral glyoxyloylbornane sultam with dopamine (B1211576) hydrochloride to produce optically pure (S)-(+)-N-methylcalycotomine and (R)-(+)-xylopinine researchgate.net. The general mechanism involves the formation of an iminium ion intermediate, which then undergoes electrophilic aromatic substitution to form the tetrahydroisoquinoline ring depaul.edu.
Bischler-Napieralski Cyclization and Subsequent Reduction Strategies
The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinolines, which can subsequently be oxidized to isoquinolines wikipedia.org. This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or carbamates, typically using dehydrating agents like phosphoryl chloride (POCl₃) wikipedia.orgorganic-chemistry.orgnih.gov.
While not directly detailed as the primary route for this compound in the provided literature, the Bischler-Napieralski cyclization is a cornerstone in the broader synthesis of isoquinoline (B145761) alkaloids wikipedia.orgnih.govresearchgate.netmcmaster.ca. It typically leads to a dihydroisoquinoline intermediate, which then requires a reduction step (e.g., with NaBH₄) to afford the corresponding tetrahydroisoquinoline wikipedia.orgmcmaster.ca. This method provides access to the core scaffold, which can then be further functionalized or modified.
Mechanistic Investigations of N Methylcalycotomine S Biological Interactions
Interaction with Cellular Components and Macromolecules
Receptor Binding Studies (Conceptual and in vitro Models)
No specific in vitro receptor binding studies for N-Methylcalycotomine have been identified. Conceptually, as a tetrahydroisoquinoline alkaloid, it might be hypothesized to interact with various receptor systems, such as adrenergic, dopaminergic, or serotonergic receptors, due to structural similarities with known ligands for these targets. However, without experimental data from competitive binding assays or functional receptor assays, any such interactions remain purely theoretical.
Enzyme Modulation and Inhibition/Activation Studies
There is no available research detailing the effects of this compound on specific enzymes, including Cytochrome P450 (CYP450) or other metabolic enzymes. Investigations into whether this compound acts as an inhibitor, activator, or substrate for any enzyme system have not been reported. Therefore, its potential to modulate enzymatic pathways is currently unknown.
Nucleic Acid Interactions and DNA/RNA Binding Studies
No studies have been published that investigate the potential for this compound to interact with nucleic acids. Research to determine if this compound can bind to DNA or RNA through intercalation, groove binding, or other mechanisms has not been conducted. Consequently, its impact on processes such as DNA replication, transcription, or translation remains unelucidated.
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
Correlation of Specific Structural Motifs with Modulatory Effects on Biological Pathways
In the absence of biological activity data, no structure-activity relationship (SAR) studies for this compound have been performed. SAR studies are contingent on having a series of related compounds with measured biological activities to identify which structural features are crucial for their effects.
Elucidation of Key Pharmacophore Features and Ligand-Target Recognition
The identification of key pharmacophore features requires knowledge of the compound's interaction with a specific biological target. As no such targets have been identified for this compound, the elucidation of its pharmacophore for ligand-target recognition is not possible at this time.
Cellular and Subcellular Distribution Investigations (in vitro or animal models only)
No published research specifically investigating the cellular and subcellular distribution of this compound was found.
Advanced Analytical Methodologies for N Methylcalycotomine Research
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods provide invaluable insights into the molecular structure of N-Methylcalycotomine, allowing for the identification of functional groups, the connectivity of atoms, and the determination of stereochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for organic structure determination. It probes the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C), to provide detailed information about the molecular environment of these atoms. For this compound, ¹H NMR spectra reveal the number of distinct proton environments, their chemical shifts (indicating electronic environment), and splitting patterns (spin-spin coupling), which elucidate neighboring protons. ¹³C NMR provides information on the carbon skeleton, including the number of unique carbon atoms and their hybridization states. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), can further establish direct ¹H-¹H and ¹H-¹³C connectivities, respectively, aiding in the complete assignment of the this compound structure msu.edulibretexts.org.
Research has reported ¹H and ¹³C NMR data for this compound, particularly in the context of its synthesis and characterization. For instance, specific chemical shifts have been noted for a minor diastereoisomer, providing key data points for structural confirmation clockss.org.
Table 5.1.1: Representative ¹H NMR Chemical Shifts for a Diastereoisomer of this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (methoxy) | 3.87 | s | - |
| CH₃ (methoxy) | 3.91 | s | - |
| CH (ring) | 2.39 | dd | 2.9, 11.9 |
| CH (ring) | 4.77 | d | 1.9 |
| CH (aromatic) | 6.85 | d | 8.3 |
| CH₃ (N-methyl) | Not specified | - | - |
| CH₂ (ring) | 3.05 | d | 13.7 |
| CH₂ (hydroxymethyl) | Not specified | - | - |
| OH | Not specified | - | - |
Note: Data is representative and may pertain to a specific diastereoisomer or derivative as reported in the literature clockss.org.
Mass Spectrometry (MS) and Tandem MS Approaches for Molecular Fragmentation and Identification
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, as well as for providing structural information through fragmentation patterns. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can generate molecular ions or pseudomolecular ions ([M+H]⁺ or [M-H]⁻), confirming the molecular formula (C₁₃H₁₉NO₃) nih.govchemblink.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the precise determination of the elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This fragmentation process is characteristic of the molecule's structure, providing deeper insights into the arrangement of atoms and functional groups. Studies have utilized MS for the identification of related alkaloids, including this compound sacredcacti.com.
Table 5.1.2: Mass Spectrometric Data for this compound
| Ion Type | m/z Value (Da) | Method | Source |
| HRMS | 223.11905 | Not specified | clockss.org |
Note: The reported m/z value is for this compound hydrochloride.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is primarily used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Characteristic absorption bands for this compound would be expected for hydroxyl (-OH), secondary amine (-NH, if present in a precursor or derivative), aromatic C-H, aliphatic C-H, C-O (ether and alcohol), and aromatic C=C stretching vibrations uobabylon.edu.iqlehigh.educureffi.org.
Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, analyzes electronic transitions within a molecule, typically involving π-electron systems and non-bonding electrons. It is particularly useful for detecting conjugated systems and aromatic rings. While UV-Vis spectroscopy can provide information about the presence of chromophores within this compound, such as the aromatic ring, it is less definitive for complete structural elucidation compared to NMR or MS uobabylon.edu.iqlehigh.educureffi.orgelte.hu. UV-Vis can also be employed for quantitative analysis, as discussed later.
Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Absolute Configuration Determination and Enantiomeric Purity Assessment
This compound possesses a chiral center, meaning it can exist as enantiomers. Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy, are vital for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules egyankosh.ac.in. ORD measures the change in optical rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. These techniques generate characteristic spectra that are sensitive to the molecule's three-dimensional structure. Studies have reported the synthesis of optically active forms of this compound and its conversion from chiral precursors, highlighting the importance of chiroptical analysis in confirming stereochemistry clockss.orgsacredcacti.com.
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for separating this compound from complex mixtures, purifying it to high standards, and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC can be used to assess its purity by separating it from synthetic byproducts or natural co-extractives. Various stationary phases (e.g., C18) and mobile phase compositions can be optimized to achieve efficient separation. Furthermore, HPLC coupled with UV-Vis detection is commonly used for quantitative analysis, allowing for the determination of this compound concentration in samples nih.govnih.govmdpi.com.
Given its chiral nature, chiral stationary phases, such as those used in Daicel Chiralcel columns, are particularly useful for resolving enantiomers and determining enantiomeric excess. One reported method for related compounds utilized a Daicel Chiralcel OD-H column with a mobile phase of hexane/propan-2-ol (9:1) at a flow rate of 0.5 mL/min clockss.org.
Table 5.2.1: HPLC Method Parameters for Chiral Separation
| Parameter | Specification | Source |
| Column Type | Daicel Chiralcel OD-H | clockss.org |
| Mobile Phase | Hexane/propan-2-ol (9:1) | clockss.org |
| Flow Rate | 0.5 mL/min | clockss.org |
| Detection Method | Not specified (UV typically used for detection) | - |
Compound Name List:
this compound
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating volatile compounds. For molecules like this compound, which may not be inherently volatile enough for direct GC analysis, derivatization is often employed. This process chemically modifies the compound to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detectability.
While specific GC methods for this compound were not detailed in the search results, the general principle involves converting the molecule into a more volatile derivative, often by reacting polar functional groups with reagents that introduce non-polar moieties. For instance, silylation is a common derivatization technique used for compounds with active hydrogens, such as alcohols and amines, to enhance their volatility for GC analysis sigmaaldrich.com. The resulting derivatives can then be analyzed using GC, typically coupled with Mass Spectrometry (GC-MS) for identification and quantification. GC-MS provides both separation and structural information, allowing for the identification of this compound based on its mass spectrum and retention time notulaebotanicae.roresearchgate.net. The choice of GC column and carrier gas (e.g., Helium or Hydrogen) is critical for achieving optimal separation researchgate.net.
Preparative Chromatography for Isolation and Synthetic Scale-Up
Preparative chromatography is essential for isolating compounds from complex mixtures and for scaling up synthetic processes. Techniques such as High-Performance Liquid Chromatography (HPLC) and flash chromatography are widely used for purification evotec.comchromatographyonline.comrssl.comnih.govnih.gov.
For this compound, preparative chromatography would be employed to isolate it from natural sources or reaction mixtures. The process typically involves selecting appropriate stationary and mobile phases to achieve separation based on the compound's polarity and other physicochemical properties chromatographyonline.comnih.govbioline.org.br. Flash chromatography is often the initial choice for purification in research laboratories due to its speed and efficiency chromatographyonline.combiotage.com. For higher purity requirements or more challenging separations, preparative HPLC can be utilized, offering higher resolution and the ability to isolate compounds on a larger scale evotec.comnih.govthermofisher.com.
Scaling up preparative chromatography involves adjusting parameters such as column diameter, flow rate, and sample load to maintain resolution and efficiency while increasing throughput biotage.comcytivalifesciences.combiotage.comwaters.com. Method development at an analytical scale is crucial, as successful scale-up relies on maintaining critical parameters like sample concentration, column media, and elution gradients biotage.comwaters.com. Techniques like mass-directed purification can also be employed, particularly when dealing with complex libraries or when structural identification of impurities is required evotec.com.
Quantitative Analysis Methodologies for Research Samples (Excluding human clinical/forensic matrices)
Quantitative analysis of this compound in research samples, such as in vitro studies or animal models, requires robust and validated methods. The focus here is on methodologies applicable to biological matrices other than human clinical or forensic samples.
Method Development and Validation for in vitro or Animal Study Samples
Developing and validating quantitative methods for compounds like this compound in in vitro or animal study samples typically involves techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS). LC-MS/MS is particularly favored for its sensitivity and selectivity, allowing for the accurate quantification of analytes in complex biological matrices protocols.io.
Method validation is a critical step, ensuring the method is reliable, accurate, precise, and specific for the intended application. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), selectivity, and stability nih.govnih.gov. For animal studies, sample size determination is also crucial, often employing power analysis or the resource equation approach to ensure statistically sound results nih.gov.
Sample Preparation Strategies for Complex Biological and Botanical Matrices (e.g., plant extracts, cell lysates, animal tissue homogenates)
Effective sample preparation is paramount for the successful quantitative analysis of this compound in complex matrices. The goal is to efficiently extract the analyte while removing interfering substances.
Plant Extracts: Extraction from plant materials typically involves maceration, percolation, or solvent extraction using polar solvents like methanol, ethanol, or intermediate polarity solvents such as acetone (B3395972) or dichloromethane (B109758) nih.govbioline.org.brmdpi.comksu.edu.sa. The choice of solvent depends on the polarity of this compound. Following extraction, filtration or centrifugation is used to separate the liquid extract from solid plant material mdpi.comksu.edu.sa. Further cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to isolate the target compound and remove co-extracted impurities before instrumental analysis bioline.org.br.
Cell Lysates: For cell lysates, the process generally begins with cell lysis using appropriate buffer solutions that disrupt cell membranes and release intracellular components rndsystems.comsigmaaldrich.compamgene.com. This is often followed by centrifugation to pellet cellular debris, with the supernatant containing the soluble proteins and metabolites, including this compound, being collected for analysis rndsystems.comsigmaaldrich.compamgene.com. The lysis buffer composition is crucial to prevent degradation or modification of the analyte sigmaaldrich.com.
Animal Tissue Homogenates: Preparation of animal tissue homogenates involves several steps to ensure efficient extraction and minimal degradation of this compound. Tissues are typically homogenized after being minced or ground, often under cryogenic conditions (e.g., using liquid nitrogen) to preserve analyte integrity thermofisher.commetwarebio.combio-rad.com. The homogenized tissue is then typically subjected to extraction using suitable solvents, followed by centrifugation to separate the soluble components from insoluble debris protocols.iorndsystems.comthermofisher.commetwarebio.combio-rad.comresearchgate.net. Protease inhibitors may be included in the lysis or extraction buffers to prevent enzymatic degradation of the analyte researchgate.net. The resulting supernatant or homogenate is then prepared for quantitative analysis, often involving further dilution or cleanup steps protocols.ioresearchgate.net.
Future Directions and Research Perspectives
Elucidation of Unexplored Biosynthetic Details and Regulatory Mechanisms
A significant gap in the current understanding of N-Methylcalycotomine lies in its natural production. The biosynthetic pathway leading to its formation in plants and the intricate mechanisms that regulate its synthesis are yet to be determined. Future research should aim to unravel these processes, which would not only be of fundamental scientific interest but could also pave the way for biotechnological production methods.
Key research questions to be addressed include:
Identification of Precursors: While it is hypothesized that this compound, like other tetrahydroisoquinoline alkaloids, originates from tyrosine or its derivatives, the specific precursors and intermediates in its biosynthetic pathway need to be experimentally verified. Isotopic labeling studies could be instrumental in tracing the metabolic flow from primary metabolites to the final alkaloid structure.
Enzymatic Machinery: The identification and characterization of the enzymes that catalyze the key steps in this compound biosynthesis are crucial. This includes enzymes responsible for condensation, methylation, and hydroxylation reactions. Techniques such as transcriptomics and proteomics of alkaloid-producing plant species could lead to the discovery of the genes and proteins involved.
Regulatory Networks: Understanding how the biosynthesis of this compound is controlled at the genetic and biochemical levels is another important frontier. This involves investigating the role of transcription factors, post-translational modifications of biosynthetic enzymes, and the influence of environmental or developmental cues on alkaloid production. researchgate.net Unraveling these complex regulatory networks could offer strategies to enhance the yield of the compound in its natural sources or in engineered systems. researchgate.net
Development of Novel and Sustainable Synthetic Strategies
While several chemical syntheses of this compound have been reported, there is always room for improvement, particularly concerning efficiency, stereoselectivity, and environmental impact. Future synthetic research should focus on developing more innovative and sustainable approaches.
Several established synthetic routes provide a foundation for future development:
Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization: A known method involves a one-step, three-component Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, which has been shown to be a convenient route to tetrahydroisoquinoline alkaloids like this compound. researchgate.netacs.org
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a classic and efficient method for constructing the tetrahydroisoquinoline core and has been applied to the enantioselective synthesis of this compound. tandfonline.comresearchgate.net
Multi-component Reactions: The Petasis borono-Mannich reaction, a powerful multi-component coupling reaction, offers an efficient way to access highly functionalized amines and has been utilized in the synthesis of this compound. acs.orgchemrxiv.org
Future research in this area could explore:
Green Chemistry Approaches: The development of synthetic strategies that utilize greener solvents, reduce the number of steps, and minimize waste generation is a key goal. researchgate.netfraunhofer.de This could involve the use of catalytic methods, flow chemistry, or bio-catalysis to create more environmentally benign processes. rsc.org
Asymmetric Catalysis: While enantioselective syntheses exist, the development of new and more efficient asymmetric catalytic systems could provide more direct and cost-effective access to the desired stereoisomer of this compound.
Deeper Mechanistic Characterization of Molecular Interactions
The biological activities and the underlying molecular mechanisms of this compound are largely unknown. A thorough investigation into its interactions with biological macromolecules is essential to understand its potential pharmacological effects.
Future studies should focus on:
Target Identification: High-throughput screening and target identification technologies, such as affinity chromatography and proteomics-based approaches, could be employed to identify the specific proteins or other biological molecules that this compound interacts with in cellular systems.
Binding Mode Analysis: Once potential targets are identified, detailed structural biology studies, including X-ray crystallography and NMR spectroscopy, can be used to determine the precise binding mode of this compound. This would provide a molecular basis for its activity and guide the design of more potent and selective derivatives.
Computational Modeling: Molecular docking and molecular dynamics simulations can complement experimental studies by predicting potential binding sites and elucidating the dynamics of the interaction between this compound and its biological targets.
Potential Applications in Chemical Biology as Probes for Biological Systems and Lead Compound Identification
Given its defined chemical structure and the availability of synthetic routes, this compound holds promise as a tool for chemical biology and as a starting point for drug discovery. wikipedia.org
Development of Chemical Probes: A chemical probe is a small molecule used to study and manipulate biological systems. oicr.on.ca this compound could be modified to create chemical probes for studying specific biological pathways or protein functions. rsc.orguniversiteitleiden.nl For instance, by attaching fluorescent tags or affinity labels, it could be used to visualize and isolate its cellular targets. nih.gov To be a useful probe, it must demonstrate high selectivity and engage its target in a cellular context at low concentrations. oicr.on.ca
Lead Compound for Drug Discovery: A lead compound is a chemical compound that has pharmacological or biological activity and serves as a starting point for the development of new drugs. wikipedia.orgcancer.gov The tetrahydroisoquinoline scaffold is a common feature in many biologically active natural products and approved drugs. beilstein-journals.org The initial biological screening of this compound could reveal activities that warrant its consideration as a lead compound. Subsequent medicinal chemistry efforts could then focus on modifying its structure to optimize potency, selectivity, and pharmacokinetic properties. wikipedia.org The identification of this compound as a hit in a high-throughput screen could be the first step in this process.
Q & A
Q. What computational models predict the metabolic fate of this compound in human hepatocytes?
- Methodological Answer : Use in silico tools like ADMET Predictor or MetaSite to simulate Phase I/II metabolism. Validate predictions with in vitro assays (e.g., human liver microsomes + NADPH). Quantify metabolites using LC-HRMS and correlate with cytochrome P450 inhibition/induction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
